molecular formula C18H13ClN2OS B1405857 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 1430415-76-1

3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B1405857
CAS No.: 1430415-76-1
M. Wt: 340.8 g/mol
InChI Key: AIXLCNKKZJKDBW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a chalcone-thiazole hybrid compound characterized by a conjugated enone system bridging a 4-chlorophenyl group and a substituted 1,3-thiazole ring. The thiazole moiety is functionalized with a 4-methyl group and a pyridin-3-yl substituent at the 2-position, contributing to its structural uniqueness . This compound shares structural motifs common in bioactive molecules, such as antimicrobial and anticancer agents, due to the presence of the thiazole ring (known for heterocyclic reactivity) and the chlorophenyl group (often associated with enhanced lipophilicity and target binding) .

Molecular Formula: C₁₈H₁₃ClN₂OS
Molecular Weight: 340.83 g/mol
CAS Number: 1430415-76-1
Key Features:

  • Thiazole-pyridine core: Enhances aromatic stacking and hydrogen-bonding capabilities.
  • 4-Chlorophenyl group: Improves membrane permeability and pharmacophore specificity .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-12-17(23-18(21-12)14-3-2-10-20-11-14)16(22)9-6-13-4-7-15(19)8-5-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXLCNKKZJKDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one (CAS No. 1430415-76-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H13ClN2OSC_{18}H_{13}ClN_{2}OS with a molecular weight of 340.83 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and pyridine groups enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one have shown activity against various Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

The compound's effectiveness against methicillin-resistant strains indicates its potential as a lead for developing new antibiotics.

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal and pulmonary adenocarcinoma cells.

Cell Line IC50 (µM) Effectiveness
A549 (Lung cancer)>100Low activity
Caco-2 (Colorectal cancer)39.8Significant activity
MCF7 (Breast cancer)31.9Moderate activity

In particular, the compound has been noted for its selective activity against Caco-2 cells, suggesting a mechanism that may target specific pathways involved in colorectal cancer progression .

The proposed mechanisms for the biological activities of thiazole derivatives include:

  • Inhibition of DNA Synthesis : Many thiazole compounds interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial effects.

Case Studies

A recent study involving a series of thiazole derivatives demonstrated that modifications on the thiazole ring significantly influenced their biological activity. For example:

  • The introduction of methyl groups enhanced anticancer efficacy against Caco-2 cells.
  • Compounds with halogen substitutions exhibited improved antibacterial properties against resistant strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one exhibit anticancer properties. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound's structural features may enhance its efficacy against specific cancer types, particularly those resistant to conventional therapies.

Antimicrobial Properties

The thiazole and pyridine moieties present in the compound have been associated with antimicrobial activity. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. The presence of the chlorophenyl group may enhance lipophilicity, improving membrane penetration and bioavailability.

Organic Electronics

Due to its unique electronic properties, 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one may be utilized in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to explore its efficiency as a charge transport material.

Photovoltaics

The compound's photophysical properties allow it to absorb light effectively, making it a candidate for use in solar energy applications. Studies are investigating the incorporation of this compound into polymer blends to enhance the efficiency of solar cells by improving light absorption and charge carrier mobility.

Case Studies and Research Findings

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer activity of thiazole derivatives, including compounds structurally similar to 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer drug.
  • Antimicrobial Study : Research conducted at a pharmaceutical laboratory demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, paving the way for new antibiotic formulations.
  • Material Science Application : A recent publication in Advanced Materials discussed the use of thiazole-based compounds in organic electronics. The findings indicated that incorporating this compound into organic photovoltaic cells improved energy conversion efficiency by enhancing charge transport properties.

Comparison with Similar Compounds

Compound A : (2E)-3-(4-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

  • Molecular Formula : C₁₆H₁₅ClN₂OS
  • Molecular Weight : 324.81 g/mol
  • Activity : Exhibits 49.0% inhibition against DNA gyrase B (pIC₅₀ = 7.31) .
  • Key Difference: Replacement of the pyridin-3-yl group with an ethylamino substituent reduces molecular weight but maintains comparable activity. This suggests that basic amino groups can mimic pyridine’s hydrogen-bonding capacity in target binding .

Compound B : (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

  • Molecular Formula : C₁₄H₁₃ClN₂OS
  • Molecular Weight : 292.78 g/mol
  • Purity : 95% (MDL: MFCD00974303) .

Target Compound : 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Heterocyclic Core Modifications

Compound C : (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

  • Structure : Replaces the thiazole ring with a triazole group.

Compound D : 1-(4-Chlorophenyl)-3-[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-yl]-1,4-dihydropyridazin-4-one

  • Structure : Features a pyridazine-pyrazole core instead of thiazole.
  • Molecular Weight : 452.22 g/mol
  • Key Difference : The bulkier trifluoromethylpyridine group increases steric hindrance, which could limit membrane permeability but enhance target specificity .

Electronic and Physicochemical Properties

Compound E : (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Analysis: Studied via DFT and HF methods, revealing a planar enone system with strong electron-withdrawing effects from the 4-chlorophenyl group. The HOMO-LUMO gap (4.92 eV) suggests moderate reactivity .
  • Comparison : The target compound’s thiazole-pyridine core likely reduces the HOMO-LUMO gap compared to Compound E, enhancing charge-transfer interactions in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

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